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Compound of Interest

Compound Name: 3-Methyilsalicylaldehyde

Cat. No.: B1203309

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with
applications in chemical synthesis and materials science. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,
along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylsalicylaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 3-Methylsalicylaldehyde

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1203309?utm_src=pdf-interest
https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~11.0 Singlet - Phenolic OH
~9.8 Singlet - Aldehydic CHO
~7.4 Doublet of doublets ~7.6,~1.6 H-6

~7.3 Doublet of doublets ~7.5,~1.6 H-4

~6.9 Triplet ~7.6 H-5

~2.3 Singlet - Methyl CHs

Solvent: CDCIs. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: 13C NMR Spectroscopic Data for 3-Methylsalicylaldehyde

Chemical Shift (8) ppm Assighment
~196 Aldehydic C=0
~161 C-OH (C-2)
~139 C-4

~136 C-6

~129 C-5

~125 C-CHs (C-3)
~120 C-1

~15 Methyl CHs

Solvent: CDCIs. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 3-Methylsalicylaldehyde
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretching (intramolecular

~3300-3000 Broad, Strong _

hydrogen bonding)
~3050 Medium Aromatic C-H stretching

Aliphatic C-H stretching
~2920 Medium

(methyl group)

) Aldehydic C-H stretching

~2850, ~2750 Medium, Weak i

(Fermi resonance)

C=0 stretching (conjugated
~1660 Strong

aldehyde)
~1600, ~1470 Medium Aromatic C=C stretching
~1280 Strong C-O stretching (phenolic)
~1200 Medium In-plane O-H bending

Out-of-plane C-H bending
~850-750 Strong

(aromatic)

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for 3-Methylsalicylaldehyde

Molar Absorptivity Electronic
Amax (nm) Solvent .

(¢) L mol~* cm—* Transition
~255 ~10,000 Ethanol - T
~325 ~3,500 Ethanol n - T

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted

benzaldehydes.
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 'H and 3C NMR spectra of 3-Methylsalicylaldehyde.

Materials:

3-Methylsalicylaldehyde (high purity)

Deuterated chloroform (CDCls) with 0.03% v/v tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

e A 400 MHz or higher field NMR spectrometer

Procedure:

e Sample Preparation:

[e]

Accurately weigh approximately 10-20 mg of 3-Methylsalicylaldehyde into a clean, dry
vial.

[e]

Add approximately 0.6-0.7 mL of CDCls containing TMS to the vial.

o

Cap the vial and gently swirl to ensure the sample is completely dissolved.

[¢]

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o For '*H NMR:
» Acquire the spectrum using a standard single-pulse experiment.

» Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve
a good signal-to-noise ratio.

o For 3C NMR:
» Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

» Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to
the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both *H and 13C
spectra.

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of 3-
Methylsalicylaldehyde.

Materials:
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3-Methylsalicylaldehyde (high purity)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Mortar and pestle (for pellet method)

Pellet press (for pellet method)

Solvent for cleaning (e.g., acetone or isopropanol)
Instrumentation:

o FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder
for KBr pellets.

Procedure (ATR Method):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small drop of liquid 3-Methylsalicylaldehyde directly onto the center of the ATR
crystal.

o Data Acquisition:

o

Acquire a background spectrum of the empty, clean ATR crystal.

[¢]

Lower the ATR press to ensure good contact between the sample and the crystal.

[e]

Acquire the sample spectrum.

[e]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.
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o Identify and label the significant absorption bands.
Procedure (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of 3-Methylsalicylaldehyde with approximately 100-200
mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:

o Acquire a background spectrum with an empty sample holder.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the sample spectrum under the same conditions as the background.
» Data Processing:

o Process the data as described for the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 3-Methylsalicylaldehyde and
determine its absorption maxima (Amax).

Materials:

3-Methylsalicylaldehyde (high purity)

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
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Instrumentation:

e Double-beam UV-Vis spectrophotometer
Procedure:

e Sample Preparation:

o Prepare a stock solution of 3-Methylsalicylaldehyde of a known concentration (e.g., 1 x
10-3 M) in the chosen spectroscopic grade solvent.

o From the stock solution, prepare a series of dilutions to find a concentration that gives a
maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the
range of 1 x 10~4to 1 x 10~> M.

o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
o Fill a second quartz cuvette with the sample solution.

o Place the reference and sample cuvettes in the appropriate holders in the
spectrophotometer.

o Scan the absorbance of the sample over a wavelength range of approximately 200-400
nm.

» Data Processing:
o The instrument software will plot absorbance versus wavelength.
o ldentify the wavelengths of maximum absorbance (Amax).

o If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = ecl).

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methylsalicylaldehyde.

General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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